3-Chloro-4-fluorophenylzinc iodide

Catalog No.
S3329949
CAS No.
312624-19-4
M.F
C6H3ClFIZn
M. Wt
321.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-fluorophenylzinc iodide

CAS Number

312624-19-4

Product Name

3-Chloro-4-fluorophenylzinc iodide

IUPAC Name

1-chloro-2-fluorobenzene-5-ide;iodozinc(1+)

Molecular Formula

C6H3ClFIZn

Molecular Weight

321.8 g/mol

InChI

InChI=1S/C6H3ClF.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h2-4H;1H;/q-1;;+2/p-1

InChI Key

XHCKYSVZNOHHHD-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=[C-]1)Cl)F.[Zn+]I

Canonical SMILES

C1=CC(=C(C=[C-]1)Cl)F.[Zn+]I

Synthesis and Applications:

-Chloro-4-fluorophenylzinc iodide is an organozinc compound, a class of chemicals where a zinc atom is directly bonded to an organic group. This specific compound finds use as a versatile building block in organic synthesis, particularly in the formation of carbon-carbon bonds. Its applications include:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction allows the formation of biaryl and vinylaryl bonds. 3-Chloro-4-fluorophenylzinc iodide can act as the nucleophilic coupling partner, reacting with various aryl or vinyl electrophiles to introduce the 3-chloro-4-fluoro-substituted phenyl group into the target molecule.
  • Negishi Coupling: Similar to the Suzuki-Miyaura coupling, the Negishi reaction is another palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds. 3-Chloro-4-fluorophenylzinc iodide can be used as the nucleophilic coupling partner to introduce the 3-chloro-4-fluoro-substituted phenyl group into various organic molecules.
  • Stille Coupling: This copper-catalyzed cross-coupling reaction also forms carbon-carbon bonds. 3-Chloro-4-fluorophenylzinc iodide can be employed as the nucleophilic coupling partner in Stille couplings to introduce the desired functional group into the target molecule.

Advantages:

-Chloro-4-fluorophenylzinc iodide offers several advantages over other organozinc reagents:

  • Stability: Compared to some organozinc compounds, 3-chloro-4-fluorophenylzinc iodide exhibits good stability under inert atmosphere, making it easier to handle and store.
  • Reactivity: The presence of the electron-withdrawing chloro and fluoro substituents enhances the reactivity of the zinc atom, facilitating efficient coupling reactions.
  • Versatility: The combination of the chloro and fluoro groups allows for further functionalization of the introduced moiety through subsequent reactions, providing diverse synthetic possibilities.

Current Research:

-Chloro-4-fluorophenylzinc iodide continues to be an actively explored building block in various research areas, including:

  • Medicinal Chemistry: The compound is being investigated for the synthesis of novel bioactive molecules with potential therapeutic applications.
  • Material Science: Researchers are exploring the use of 3-chloro-4-fluorophenylzinc iodide in the development of functional materials with specific properties.
  • Organic Catalysis: The unique reactivity of this organozinc compound is being harnessed for the design of new and efficient catalysts for organic transformations.

Dates

Modify: 2023-08-19

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